4-Bromo-m-quaterphenyl
Description
Significance of Oligo- and Poly(phenylenes) in Conjugated Systems Research
Oligo- and poly(phenylenes) are fundamental components in the field of conjugated systems research. These molecules, composed of repeating phenyl units, possess delocalized π-electron systems that are crucial for charge transport and light emission. fluorochem.co.ukacs.org This delocalization allows for the tuning of their electronic and photophysical properties, making them suitable for a range of applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics. smolecule.comresearchgate.net The ability to control the length and substitution pattern of these chains enables the precise engineering of their properties for specific functions. mdpi.comnih.gov
Role of Halogenated Aromatic Scaffolds in Molecular Engineering
Halogenated aromatic compounds are pivotal building blocks in molecular engineering. fluorochem.co.uk The introduction of a halogen atom, such as bromine, onto an aromatic ring provides a reactive handle for a variety of chemical transformations. nih.gov This is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are widely used to form new carbon-carbon bonds and construct larger, more intricate molecules. smolecule.commdpi.com The regioselective placement of halogens allows for precise control over the final structure and properties of the target molecule, making halogenated aromatics essential tools for synthetic chemists. researchgate.net
Positioning of 4-Bromo-m-quaterphenyl within Contemporary Organic Materials Science
This compound occupies a strategic position in modern organic materials science. As a brominated quaterphenyl (B1678625), it combines the desirable electronic properties of the quaterphenyl core with the synthetic versatility of a halogenated aromatic compound. smolecule.com The bromine atom serves as a key functional group for further chemical modifications, enabling the synthesis of a wide array of derivatives with tailored properties. smolecule.com This makes this compound a valuable intermediate for creating advanced materials with potential applications in fields such as organic electronics and liquid crystal displays. smolecule.com The study of its reactions and properties continues to contribute to the development of new and improved organic materials.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H17Br |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
1-bromo-4-[3-(3-phenylphenyl)phenyl]benzene |
InChI |
InChI=1S/C24H17Br/c25-24-14-12-19(13-15-24)21-9-5-11-23(17-21)22-10-4-8-20(16-22)18-6-2-1-3-7-18/h1-17H |
InChI Key |
INYWZAZTLVZDSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo M Quaterphenyl and Its Precursors
Direct Bromination Approaches for Quaterphenyl (B1678625) Scaffolds
The direct bromination of an m-quaterphenyl backbone represents a potential pathway to 4-Bromo-m-quaterphenyl. This method relies on the principles of electrophilic aromatic substitution, where a bromine electrophile is introduced onto one of the phenyl rings. However, the key challenge lies in controlling the position of bromination (regioselectivity) on the quaterphenyl structure, which contains multiple non-equivalent aromatic protons.
Controlled Regioselective Bromination Techniques
Achieving controlled regioselective bromination on a non-activated arene like m-quaterphenyl requires careful selection of brominating agents and reaction conditions to favor substitution at a specific position. The phenyl rings in m-quaterphenyl are electron-rich, but without strong activating or directing groups, a mixture of mono- and poly-brominated isomers is likely.
Several techniques are employed for the regioselective bromination of aromatic compounds. For electron-rich arenes, reagents like N-bromosuccinimide (NBS) are often used under mild conditions. The use of Lewis acid catalysts such as AlCl₃, FeCl₃, or FeBr₃ can enhance the electrophilicity of bromine, but may also decrease selectivity. The choice of solvent can also influence the outcome, with polar solvents sometimes affecting the rate and selectivity of the reaction. For highly deactivated aromatic compounds, stronger conditions, such as N-bromosuccinimide in concentrated sulfuric acid, may be necessary.
In the context of m-quaterphenyl, the terminal phenyl groups are generally more susceptible to electrophilic attack than the internal rings. Predicting the exact site of bromination would depend on subtle electronic and steric effects. Theoretical analysis using density functional theory (DFT) can be employed to predict the most likely position of electrophilic attack by calculating the electron density of the different carbon atoms in the aromatic rings.
Optimization of Reaction Conditions and Reagents
The optimization of reaction conditions is crucial to maximize the yield of the desired 4-bromo isomer and minimize the formation of byproducts. Key parameters to consider include the choice of brominating agent, the presence and type of catalyst, the solvent, and the reaction temperature.
For instance, mandelic acid has been shown to catalyze highly regioselective aromatic bromination with N-bromosuccinimide (NBS) under aqueous conditions at room temperature. Another approach involves using ammonium bromide as a bromine source with Oxone as an oxidant, which can provide monobrominated products in good yields under mild conditions. The table below outlines various reagents and their typical applications in the bromination of aromatic compounds, which could be adapted for the synthesis of this compound.
| Brominating Reagent/System | Typical Substrate | Key Features |
| N-Bromosuccinimide (NBS) | Electron-rich arenes | Mild conditions, often used for selective bromination. |
| Ammonium Bromide / Oxone | Aromatic compounds | Mild conditions, good yields of monobrominated products. |
| N-Bromosuccinimide / H₂SO₄ | Deactivated arenes | Harsher conditions for less reactive substrates. |
| Br₂ with Lewis Acid (e.g., FeBr₃) | Benzene and derivatives | Classic electrophilic aromatic bromination. |
Cross-Coupling Strategies for Quaterphenyl Core Assembly
A more versatile and widely employed strategy for the synthesis of complex biaryls and oligoarylenes like this compound is through transition metal-catalyzed cross-coupling reactions. These methods build the quaterphenyl skeleton piece by piece, allowing for precise control over the substitution pattern, including the placement of the bromine atom.
Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and arylboronic acids or esters, catalyzed by a palladium complex. This reaction is highly valued for its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acid building blocks. The synthesis of unsymmetrical terphenyls and oligophenylenes has been successfully achieved using this methodology.
The Suzuki-Miyaura reaction relies on the use of organoboron compounds, most commonly boronic acids (Ar-B(OH)₂) or their corresponding esters. For the synthesis of this compound, a convergent approach would involve coupling reactions between smaller brominated and boronic acid-functionalized phenyl or biphenyl (B1667301) precursors. For example, a key intermediate could be a brominated biphenyl boronic acid which is then coupled with another aryl halide. The synthesis of monofunctionalized p-quaterphenyls has been demonstrated using a reliable Suzuki cross-coupling strategy, highlighting the effectiveness of this approach for building quaterphenyl structures.
The general scheme for a Suzuki-Miyaura coupling is as follows:
Ar¹-X + Ar²-B(OR)₂ --(Pd catalyst, Base)--> Ar¹-Ar²
Where Ar¹ and Ar² are aryl groups, X is a halide (Br, I), and B(OR)₂ represents a boronic acid or ester.
The success of the Suzuki-Miyaura coupling hinges on the palladium catalyst system, which typically consists of a palladium precursor and a supporting ligand. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst. The choice of base and solvent is also critical for an efficient reaction. A variety of palladium catalysts and reaction conditions have been developed to improve the efficiency and scope of the Suzuki-Miyaura coupling for the synthesis of complex molecules like poly(m-phenylene)s.
The table below summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions used in the synthesis of oligophenylenes.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | S-Phos | K₃PO₄ | Toluene/H₂O | Room Temp - 100 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 - 100 |
| Ligandless Pd | - | Cs₂CO₃ | Dioxane/H₂O | Room Temp |
The synthesis of monofunctionalized p-quaterphenyls, for example, has been achieved in good to excellent yields using Pd(PPh₃)₄ as the catalyst with K₂CO₃ as the base in a toluene/methanol/water solvent system. This demonstrates a practical application of the Suzuki-Miyaura reaction for constructing bromo-quaterphenyl architectures.
Stille Coupling and Other Organometallic Approaches
The formation of carbon-carbon bonds between aromatic rings is a cornerstone of polyphenyl synthesis. Organometallic cross-coupling reactions, catalyzed by transition metals like palladium, are paramount for this purpose. The Stille and Suzuki-Miyaura reactions are among the most versatile and widely utilized methods. mdpi.com
The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. uwindsor.ca For the synthesis of an m-quaterphenyl structure, a conceivable Stille coupling strategy would involve the reaction of a bromo-m-terphenyl derivative with an appropriate phenylstannane, or the coupling of a dihalobenzene with a phenylstannane followed by a subsequent coupling with another halo-biphenyl. The reaction is valued for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. nih.gov The catalytic cycle of the Stille reaction involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca Advances in ligand design, such as the use of bulky, electron-rich phosphines, have significantly improved the scope and efficiency of the Stille coupling, allowing for reactions with less reactive aryl chlorides and at milder conditions. nih.gov
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. mdpi.comorganic-chemistry.org This method is often preferred due to the lower toxicity and environmental impact of boron compounds compared to organostannanes. mdpi.com A synthetic approach to a quaterphenyl backbone using this method could involve the sequential coupling of a dibromobenzene with different arylboronic acids. For instance, the synthesis of unsymmetrical p-terphenyls has been demonstrated using a flow reactor, involving a sequential, chemo-selective Suzuki-Miyaura cross-coupling of 1,4-dibromo-2-nitrobenzene with various arylboronic acids. tandfonline.com This highlights the potential for precise control in building up the polyphenyl chain. During such sequential couplings, dimerization of bromo-biaryl intermediates can sometimes occur, leading to the formation of quaterphenyl compounds as byproducts, which itself can be a route to the desired core structure. tandfonline.comresearchgate.net
The general conditions for these palladium-catalyzed cross-coupling reactions are summarized in the table below.
| Feature | Stille Coupling | Suzuki-Miyaura Coupling |
| Organometallic Reagent | Organostannane (R-SnR'₃) | Organoboron (R-B(OH)₂) |
| Coupling Partner | Organic Halide/Triflate | Organic Halide/Triflate |
| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) | Palladium(0) or (II) complex |
| Key Step | Transmetalation from tin to palladium | Base-assisted transmetalation from boron |
| Advantages | High functional group tolerance | Low toxicity of reagents, mild conditions |
Ullmann Coupling for Diarylation
The Ullmann reaction is a classic method for the synthesis of symmetric biaryl compounds, involving the copper-catalyzed coupling of two molecules of an aryl halide. tandfonline.com This reaction is particularly useful for forming the biphenyl core structure, which serves as a fundamental building block for higher polyphenyls like quaterphenyl. The traditional Ullmann condensation requires high temperatures and an excess of copper, but modern variations have improved the reaction's efficiency and scope. tandfonline.com
In the context of synthesizing precursors for m-quaterphenyl, the Ullmann coupling can be employed to prepare dinitrobiphenyl intermediates. For example, 2,2'-dinitrobiphenyl is synthesized by heating o-chloronitrobenzene with copper bronze. orgsyn.org The reaction is typically performed in the presence of sand to moderate the temperature, which is kept between 215–225°C. orgsyn.org The resulting dinitrobiphenyl can then be further functionalized. While the classic Ullmann reaction is primarily for symmetric biaryls, modifications and related Ullmann-type reactions can be used for the synthesis of unsymmetrical diaryl ethers and other structures through nucleophilic aromatic substitution. rsc.org
The mechanism of the Ullmann biaryl synthesis is thought to involve the formation of an organocopper intermediate. A copper(I) species undergoes oxidative addition with the aryl halide, followed by further reaction and reductive elimination to form the new aryl-aryl bond. tandfonline.com
Advanced Synthetic Protocols
To improve efficiency, yield, and environmental friendliness, modern synthetic chemistry has incorporated advanced techniques such as solventless and microwave-assisted reactions.
Solventless Synthesis Techniques
Solventless, or solid-state, synthesis offers significant environmental benefits by reducing or eliminating the use of hazardous organic solvents, which are a major source of chemical waste. These techniques can also lead to shorter reaction times and simpler purification procedures.
One application relevant to the synthesis of polyphenyl precursors is the use of a high-speed ball milling technique for the Ullmann coupling reaction. The biarylation of 2-iodonitrobenzene to form 2,2'-dinitrobiphenyl has been achieved in quantitative yield by continuous shaking in a copper vial without any additional solvent or copper catalyst. This method is cleaner and faster than traditional solution-phase coupling, which requires high-boiling solvents and extensive purification. The development of such solvent-free methods is a key aspect of green chemistry, aiming to reduce industrial waste and create more sustainable synthetic pathways. mdpi.comrsc.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reaction mixtures. at.ua This technique can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. sphinxsai.comnih.gov The heating is efficient and direct, as microwaves interact with polar molecules in the reaction mixture, leading to rapid temperature increases. nih.gov
Microwave assistance has been successfully applied to a wide range of reactions, including many of the palladium-catalyzed cross-couplings used in polyphenyl synthesis. at.ua For example, Suzuki-Miyaura reactions can be significantly accelerated under microwave irradiation. nih.gov A three-component, one-pot synthesis of complex heterocyclic systems has been demonstrated to proceed in minutes under microwave conditions, whereas conventional heating required hours or failed to produce a product. nih.gov Given that reactions like Stille and Suzuki couplings are fundamental to constructing the m-quaterphenyl skeleton, the application of microwave heating is a highly relevant and advantageous protocol for accelerating the synthesis. sphinxsai.comijpsjournal.com
The table below compares conventional heating with microwave-assisted synthesis for a representative organic reaction.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
| Heating Method | External (e.g., oil bath) | Dielectric heating |
| Reaction Time | Hours to Days | Minutes |
| Yield | Often lower | Often higher |
| Byproducts | More likely | Often reduced |
| Energy Efficiency | Lower | Higher |
Synthesis of m-Quaterphenyl Core
The synthesis of the m-quaterphenyl core involves the strategic coupling of benzene and biphenyl units. The meta-linkage presents a different synthetic challenge compared to the more linear p-quaterphenyls. The construction of m-terphenyls, which are key precursors or structural analogues, often involves reacting anionic diphenyl derivatives or utilizing cross-coupling reactions. wikipedia.orgacs.org For instance, multifunctionalized m-terphenyls can be synthesized via a [3C+3C] annulation of chalcones and allyl sulfone under transition-metal-free conditions. researchgate.net
Building upon these principles, the m-quaterphenyl core can be assembled through sequential cross-coupling reactions. A plausible route would involve the Suzuki coupling of a monobrominated m-terphenyl with phenylboronic acid, or a double Suzuki coupling of 1,3-dibromobenzene with two equivalents of biphenylboronic acid. The steric hindrance provided by the bulky terphenyl framework is a notable feature used in the stabilization of low-coordinate metal complexes. nih.gov
Preparation of Dinitrobiphenyl Intermediates
Dinitrobiphenyls are crucial intermediates as the nitro groups can be reduced to amino groups, which can then be diazotized and converted into a variety of other functional groups, including halogens, for subsequent coupling reactions.
The synthesis of 3,3'-dinitrobiphenyl, a key precursor for an m-linked polyphenyl chain, can be achieved from m-nitroaniline. The process involves suspending m-nitroaniline in a mixture of sulfuric acid and water, followed by diazotization with sodium nitrite. The resulting diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid. This procedure yields 3,3'-dinitrobiphenyl as yellow needles with a reported yield of 87%. prepchem.com
Below is a summary of the synthesis of 3,3'-dinitrobiphenyl.
| Starting Material | Reagents | Product | Yield |
| m-Nitroaniline | 1. H₂SO₄, H₂O, NaNO₂ (diazotization) | 3,3'-Dinitrobiphenyl | 87% |
| 2. CuCl, HCl |
This dinitrobiphenyl can then undergo further reactions, such as reduction of the nitro groups followed by Sandmeyer reactions, to introduce halides at the 3 and 3' positions, creating a building block for the synthesis of the m-quaterphenyl core.
Nitroxyl Group Exchange for Alkoxy Functionality
While direct exchange of a nitroxyl or nitro group for an alkoxy functionality via nucleophilic aromatic substitution is possible, it typically requires a highly activated aromatic ring with strong electron-withdrawing groups. A more common and versatile synthetic route involves a multi-step transformation of the nitro group. This process enhances the synthetic utility of nitro-substituted precursors, allowing for the introduction of alkoxy groups in positions that might not be accessible through other methods.
The typical sequence proceeds as follows:
Reduction of the Nitro Group: The aromatic nitro group is first reduced to a primary amine (-NH2). This transformation is commonly achieved using reagents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl), or through catalytic hydrogenation with H2 gas over a palladium, platinum, or nickel catalyst.
Diazotization: The resulting aryl amine is then converted into a diazonium salt (-N2+). This is accomplished by treating the amine with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (NaNO2) and a strong mineral acid like HCl at low temperatures (0–5 °C). mnstate.edumasterorganicchemistry.com
Hydroxylation: The diazonium salt is subsequently converted to a hydroxyl group (-OH). This can be achieved by heating the aqueous solution of the diazonium salt, a reaction that uses water as the nucleophile and releases nitrogen gas. wikipedia.org This step is a variant of the Sandmeyer reaction. wikipedia.org
Alkylation: Finally, the hydroxyl group is converted to the desired alkoxy group (-OR) via a Williamson ether synthesis. This involves deprotonating the phenol with a base (e.g., sodium hydride, NaH) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X), forming the ether.
This sequence provides a reliable method for replacing a nitro substituent with an alkoxy group on an aromatic ring.
Iodination for Further Coupling Reactions
Iodination of phenyl precursors is a critical step in the synthesis of complex molecules like this compound, as the carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. nih.gov This difference in reactivity allows for chemoselective, sequential coupling reactions. For instance, a molecule containing both an iodine and a bromine atom can be selectively reacted at the iodine position first, leaving the bromine available for a subsequent, different coupling reaction. nih.gov
One effective method for creating iodinated precursors is the regioselective Suzuki-Miyaura cross-coupling reaction. dntb.gov.ua For example, iodinated meta-terphenyls can be synthesized in good yields by reacting 5-substituted 1,2,3-triiodobenzenes with two equivalents of an arylboronic acid. dntb.gov.ua The coupling occurs preferentially at the less sterically hindered terminal iodine positions. dntb.gov.ua The remaining iodine atom on the newly formed terphenyl serves as a reactive handle for further elaboration, such as the final coupling step to form a quaterphenyl system.
The Sandmeyer reaction also provides a route to iodinated aromatics. An aryl amine can be converted to a diazonium salt, which is then treated with potassium iodide (KI) to replace the diazonium group with iodine. organic-chemistry.org This method is particularly useful for introducing iodine in positions not easily accessible by direct electrophilic iodination.
Table 1: Reactivity of Aryl Halides in Pd-Catalyzed Cross-Coupling
| Aryl Halide (Ar-X) | Relative Reactivity |
|---|---|
| Ar-I | Highest |
| Ar-Br | Intermediate |
| Ar-Cl | Lowest |
This table illustrates the general reactivity trend, which allows for selective sequential reactions.
Synthetic Routes for Related Brominated Phenyl Derivatives
The synthesis of this compound is contingent upon the availability of various brominated phenyl precursors, including brominated biphenyls and terphenyls.
Synthesis of Brominated Biphenyls Polybrominated biphenyls (PBBs) can be prepared through the direct bromination of biphenyl using bromine (Br2) in the presence of a Friedel-Crafts catalyst such as iron or aluminum chloride. nih.gov However, this method often yields a mixture of products with varying degrees of bromination. For more selective synthesis, modern cross-coupling methods are preferred. The Suzuki coupling, for instance, allows for the precise construction of specific PBB congeners by reacting a brominated arylboronic acid with a brominated aryl halide. uiowa.edu A selective process for producing 4-bromobiphenyl involves the monobromination of biphenyl in specific solvent media like amides or nitriles, which helps to minimize the formation of dibromobiphenyl byproducts. google.com
Synthesis of Brominated Terphenyls Brominated terphenyls are key intermediates. The synthesis of these compounds is most efficiently achieved using metal-catalyzed cross-coupling reactions. researchgate.net For example, 4'-aryl-substituted terpyridines (a related class of terphenyl-like compounds) are prepared by the Suzuki coupling of a brominated terpyridine with an aryl boronic acid. rsc.org Similarly, 4-Bromo-m-terphenyl can be synthesized through the coupling of precursors such as 1,3-dibromobenzene and phenylboronic acid. The bromine atom serves as a crucial functional handle for building larger molecules. nbinno.com
General Bromination and Functionalization Methods Two fundamental strategies are employed for the synthesis of specifically substituted brominated phenyl derivatives:
Electrophilic Aromatic Substitution: This involves the direct bromination of a substituted benzene ring. The position of the incoming bromine atom is dictated by the directing effects of the substituents already present on the ring. This method is straightforward but can be limited by regioselectivity issues.
Sandmeyer Reaction: This powerful and versatile method allows for the introduction of a bromine atom in a position that may not be achievable through direct substitution. wikipedia.org The process starts with an aromatic amine, which is converted to a diazonium salt. Subsequent treatment with a copper(I) bromide (CuBr) catalyst replaces the diazonium group with bromine. masterorganicchemistry.comwikipedia.orgnih.gov This is a cornerstone reaction for the synthesis of complex aryl bromides.
Table 2: Key Reactions in the Synthesis of Brominated Phenyl Derivatives
| Reaction | Description | Starting Material | Reagents | Product |
|---|---|---|---|---|
| Suzuki Coupling | C-C bond formation to build biphenyl/terphenyl backbone | Aryl Boronic Acid + Aryl Halide | Pd Catalyst, Base | Aryl-Aryl Compound |
| Electrophilic Bromination | Direct introduction of a bromine atom onto an aromatic ring | Aromatic Compound | Br2, FeBr3 | Bromo-Aromatic Compound |
| Sandmeyer Reaction | Replacement of an amino group with a bromine atom via a diazonium salt | Aryl Amine | 1. NaNO2, HCl2. CuBr | Aryl Bromide |
4-Bromo-1,1':3',1''-terphenyl | C18H13Br | ChemSrc The electronic density indicates the region where the negative charge of the electron is distributed. The HOMO-LUMO energy gap of 4-Bromo-1,1':3',1''-terphenyl is predicted to be 4.672eV. The HOMO is -6.213eV and LUMO is -1.541eV. ... The molecular formula of 4-Bromo-1,1':3',1''-terphenyl is C18H13Br, and its exact mass is 308.02. The polar surface area of 4-Bromo-1,1':3',1''-terphenyl is predicted to be 0Ų, and its polarizability is predicted to be 33.32ų. ... The electronic density indicates the region where the negative charge of the electron is distributed. The HOMO-LUMO energy gap of 4-Bromo-1,1':3',1''-terphenyl is predicted to be 4.672eV. The HOMO is -6.213eV and LUMO is -1.541eV. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7j-f47W97uK4JtQ58j3-4gX18V5h7Y-hT68rQ-4-Q2-yX-2l8jXw_e358KjX9g6y238z3xUq-9A==
4-Bromo-m-terphenyl | C18H13Br - ChemSpider ChemSpider record containing structure, synonyms, properties, vendors and database links for 4-Bromo-m-terphenyl, 54590-37-3, XWHCOAVJEOENNM-UHFFFAOYSA-N. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpiNzVy8qBIjniCmGA8pMjvJCtk4QjlRGxCYIB5tXP74mNS77EmIaTqNBdOjDxbyTsebQHDzY0Xsw-RRyRt9PJH6sr8M2rlYWgJWJ4HcFOdjhrz90jvf5MLueVgGJIL-_fhon4JJMWMG9U5cimyr7ukwIoJBFU
(PDF) Theoretical study of electronic and optical properties of tetramethyl-p-quaterphenyl dye laser under the effect of cyclohexane (B81311) solvent by DFT - ResearchGate RESEARCH ARTICLE | DE CE MB ER 0 4 20 23. Theoretical study of electronic and optical properties of. tetramethyl-p-quaterphenyl dye laser under the effect of. cyclohexane solvent by DFT. Wasan Mubdir Khilkhal ; Ghaleb Ali Al-Dahesh. AIP Conf. Proc. 2834, 090044 (2023). https://doi.org/10.1063/5.0162268. 05 December 2023 03:05:15. Theoretical Study of Electronic and Optical Properties of. Tetramethyl-p-Quaterphenyl Dye Laser Under the Effect of. Cyclohexane Solvent by DFT. Wasan Mubdir Khilkhal 1,a, Ghaleb Ali Al–Dahesh 2,b. 1 Hilla University College, Radiological techniques department , Babylon-IRAQ. 2University of Babylon, College of Science for Women, Laser Physics Department”, Hilla-IRAQ. a) Corresponding author: mubderz@yahoo.com. b) free2ghalibe@gmail.com. Abstract. Aims of this research showing theory study depending on hybridfunction of B3LYP of the “DFTquantum mechanics. approachtogether with6-311G** basis sets. “The ionization potential, electronaffinity, chemicalhardness, chemicalsoftness,. electronegativity, totalenergy, cohesive energy, energy gap, electrophilicity, and densitystates which representedelectronics. properties, and thespectral properties that includedIR, and ULTRAVIOLET-Visible” were calculated without solvent and in. presence of cyclohexane as a solvent and the result have been compered for both cases as well as NMR and fokki indices were. calculated. Keywords: Spectral properties, C28 H26, DFT, Electronics structure, DOS. INTRODUCTION. Dya lasers, become progressively significant in scientific science, spectroscopy, and different fields of uses. Due to their frequency tenability” broad spectral coverage”, and effortlessness, natural laser colors utilized in. optical frameworks, called; Organic colors that show laser activity were recently chosen by experimentation. Organic dyes have numerous applications in lots of clinical branches because of their excessive fluorescence. quantum yield and wide advantage bandwidth ... ...
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Advanced Spectroscopic Characterization and Structural Elucidation
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4-bromo-p-quaterphenyl | 142878-37-3 - ChemicalBook 4-bromo-p-quaterphenyl (CAS 142878-37-3) information, including chemical properties, structure, melting point, boiling point, density, formula, molecular weight, uses, prices, suppliers, SDS and more, available at Chemicalbook. ... CAS No. ... MDL Number: MOL File: 142878-37-3. mol. ... 4-bromo-p-quaterphenyl | 142878-37-3. ... 4-bromo-p-quaterphenyl Suppliers ... Puyang Huicheng Electronic Material Co. Ltd. ... Henan Alpha Chemical Co., Ltd. ... Hefei TNJ Chemical Industry Co.,Ltd. ... Neostar United (Changzhou) Industrial Co., Ltd. ... Puyang Huicheng Electronic Material Co. Ltd. ... Henan Alpha Chemical Co., Ltd. ... Hefei TNJ Chemical Industry Co.,Ltd. ... Neostar United (Changzhou) Industrial Co., Ltd. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaUrtn9IatpCbePW4HLEGCJPdoQubBOQsMT91DbKvaFFLKpboOGFSCgRstbESdYUNnvLIcvZGpjhfiZwNRqLUlnKrzDEiXPfzswZiD7WpSZMU77KqNuW2zRZLheUJwqy_putRdXz8X65Uf8_TG1tpGzqrxYGxpx5dL7Cx15aYkcfc=
4-Bromo-m-quaterphenyl | C24H17Br - PubChem this compound is a chemical compound with the formula C24H17Br. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v54u9P-Jg4Y7u211H-2L939W-M4v02r_963G17Lq5zT8u6G4M6b5Qj8n16xM5v99982736113115479
(PDF) Theoretical study of electronic and optical properties of Tetramethyl-p-quaterphenyl dye laser under the effect of cyclohexane (B81311) solvent by DFT" - ResearchGate
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(1)
(2)
"““which is mathematical form”as : (3)"
“Electron Affinity (EA)”of amolecule or atomis the energy change” due to “addingelectron to theneutral atom.
"depending on “Koopmans” theory like :"
(4)
“Hardness (H)is a measureof moleculeresistance” to the distortionor changingand defined as the form”
(7) ...
Abstract and Figures
""Relationship between the number of optimization steps(a) and the minimum energy for the structures(b)"."
shows the electronicproperties of tetramethyl-p-quaterphenyl without solvent and with the presence of solvent(cyclohexane).
Excitation energies and oscillator strengths for first three excited states in p-phenylene. ...
"Theoretical study of electronic and optical properties of Tetramethyl-p-quaterphenyl dye laser under the effect of cyclohexane solvent by DFT""
"Conference: International Conference for Pure and Applied Sciences (IICPS)-2021."
"At: IRAQ-Babylon." ... Aims of this research is to showing a theory study depending on hybrid function of B3LYP of the “DFT” quantum mechanics approach together with 6-311G** basis sets. “The ionization potential, electron affinity, chemical hardness, chemical softness, electronegativity, total energy, cohesive energy, energy gap, electrophilicity, and density states which represented electronics properties, and the spectral properties that included IR, and ULTRAVIOLET-Visible” were calculated without solvent and in presence of cyclohexane as a solvent and the result have been compered for both cases as well as NMR and fokki indices were calculated. ...
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intensity 1.589 without solution while in the present of cyclohexane as solvent there is a blue shift the peak position.
significant impact at the ultraviolet-absorption” so, its modifications and the opportunity of fluorescent emission.
"increases”.” ... "
sterically p-quaterphenyl (B89873) is likewiseblue shifted”, however now no longer as a lot because the absorption most.
"electronically. ... "
cyclohexane as solvent.
FIGURE 4 presents distribution of HOMO -LUMO for the structure in 3-D, which is represented the electronic.
"density for tetramethyl-p-quaterphenyl C H. ... "
"orbitals are due to 3C atom. “ ... "
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142878-37-3|4-Bromo-1,1 - quaterphenyl (B1678625)|BLD Pharm 142878-37-3|4-Bromo-1,1':4',1'':4'',1'''-quaterphenyl|BLD Pharm. ... View(142878-37-3)/(4-Bromo-1,1':4',1'':4'',1'''-quaterphenyl)information and documentation regarding (4-Bromo-1,1':4',1'':4'',1'''-quaterphenyl), including NMR, HPLC, LC-MS, UPLC & more. ... 4-Bromo-1,1':4',1'':4'',1'''-quaterphenyl transportation. ... Note: Special offer only available for online orders. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWbu62ebiAdAw_WhLj30ScUwJ3QSzis9qo6uhvM8dHcLAtqwmzQUCfESve0G5BJfMZhZe09KyUWiXk6bLgqzyCBBkJf_IdxPBJ20rbheGr4WpqNf5vz_XpAK61OwZYI0VBocItgBOc9ZIIWjeF
This compound this compound. 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-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3--3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3--3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3--3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3
Computational and Theoretical Investigations of 4 Bromo M Quaterphenyl
Theoretical Prediction of Optical and Electronic Properties
Electron Polarizability Calculations
Electron polarizability is a fundamental electronic property that describes the response of a molecule's electron cloud to an external electric field. For conjugated systems like 4-Bromo-m-quaterphenyl, polarizability is a key determinant of their nonlinear optical (NLO) properties and their ability to function as molecular wires.
Table 1: Predicted Polarizability Tensors for a Model Brominated Biphenyl (B1667301) System
| Tensor Component | Polarizability (a.u.) |
|---|---|
| αxx | 150.3 |
| αyy | 125.8 |
| αzz | 80.1 |
| Average (α) | 118.7 |
Note: This data is hypothetical and for illustrative purposes, based on general trends observed in related brominated aromatic compounds.
Band Gap Predictions for Conjugated Systems
The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is known as the band gap. This is a critical parameter for organic electronic materials, as it determines their optical and electronic properties, including their absorption and emission spectra, and their performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
For conjugated systems like this compound, the band gap is influenced by the extent of π-conjugation along the polyphenyl backbone. In a study of tetramethyl-p-quaterphenyl, a structurally related compound, DFT calculations were used to determine the HOMO-LUMO gap. researchgate.netresearchgate.net The introduction of substituents, such as the bromine atom in this compound, is known to modulate the band gap. researchgate.netresearchgate.net The electronegativity and size of the halogen atom can affect the energy levels of the frontier molecular orbitals.
The meta-linkages in the quaterphenyl (B1678625) chain disrupt the planarity and conjugation compared to their para-linked counterparts. This disruption is predicted to lead to a larger HOMO-LUMO gap in m-quaterphenyl derivatives compared to p-quaterphenyls. The bromine substituent can further influence the band gap through both steric and electronic effects. Steric hindrance can increase the torsion angles between the phenyl rings, further reducing conjugation and widening the band gap. Electronically, the bromine atom can either raise or lower the HOMO and LUMO energy levels depending on the interplay of its inductive and mesomeric effects.
Table 2: Predicted Frontier Orbital Energies and Band Gap for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.89 |
| LUMO | -2.15 |
| Band Gap (Eg) | 3.74 |
Note: This data is hypothetical and based on typical values for similar brominated oligo-phenylenes.
Conformational Analysis and Interconversion Pathways
The three-dimensional structure and conformational flexibility of this compound are critical to its material properties. The rotation around the single bonds connecting the phenyl rings gives rise to a complex potential energy surface with multiple minima (stable conformers) and transition states.
Computational studies on biphenyl and terphenyl derivatives have provided significant insights into the rotational barriers in these systems. rsc.orgcomporgchem.combiomedres.ussemanticscholar.org For biphenyl, the lowest energy conformation is twisted, with a dihedral angle of approximately 45 degrees between the two phenyl rings. biomedres.us The planar and perpendicular conformations represent energy maxima corresponding to the transition states for interconversion. comporgchem.com
In this compound, the presence of three such rotatable bonds, combined with the meta-linkages and the bromine substituent, leads to a more intricate conformational landscape. The bromine atom introduces steric hindrance, which is expected to increase the rotational barriers and favor more twisted conformations. The meta-linkages also impose geometric constraints that influence the preferred orientations of the phenyl rings.
Theoretical calculations, such as relaxed potential energy surface scans using DFT, can map out the interconversion pathways between different conformers and determine the associated energy barriers. These calculations are essential for understanding the dynamic behavior of the molecule and how its shape can influence its packing in the solid state and its interaction with other molecules.
Table 3: Calculated Rotational Barriers for a Model Brominated Biphenyl Fragment
| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Twisted (Minimum) | 48 | 0.0 |
| Planar (Transition State) | 0 | 2.1 |
Note: This data is hypothetical and based on computational studies of related brominated biphenyl systems.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules and their interactions in condensed phases. For this compound, MD simulations can reveal how molecules pack in the solid state, how they behave in solution, and the nature of the intermolecular forces that govern these phenomena.
MD simulations, employing accurate force fields parameterized from quantum mechanical calculations, can model the collective behavior of many this compound molecules. These simulations can predict crystal structures, diffusion coefficients in solution, and the formation of aggregates. Understanding these intermolecular interactions is vital for designing materials with desired properties, such as high charge carrier mobility in organic semiconductors or specific self-assembly motifs for nanotechnology applications. Recent studies on halogenated aromatic hydrocarbons have highlighted the importance of accurately modeling these interactions to predict material properties. figshare.comnih.govucl.ac.ukrsc.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Polybrominated diphenyl ethers |
| Biphenyl |
| Terphenyl |
Reactivity and Functionalization of 4 Bromo M Quaterphenyl
Nucleophilic Substitution Reactions of Bromine
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. researchgate.net For simple aryl halides, this reaction is generally unfavorable because the intermediate, a Meisenheimer complex, is high in energy. libretexts.org The stability of this intermediate, and thus the reaction rate, is significantly enhanced by the presence of strong electron-withdrawing groups at the ortho and para positions to the leaving group. libretexts.orgstackexchange.com These groups help to delocalize the negative charge of the anionic intermediate. libretexts.org
In the case of 4-Bromo-m-quaterphenyl, the bromine atom is attached to a central phenyl ring of the m-quaterphenyl system. The polyphenyl backbone itself does not act as a strong electron-withdrawing group required to activate the aryl bromide towards a typical SNAr mechanism. libretexts.org Therefore, direct displacement of the bromine by common nucleophiles under standard SNAr conditions is expected to be inefficient. The reaction pathway generally requires the formation of a negatively charged and delocalized cyclohexadienyl cation, and without activating groups, the energy barrier for its formation is prohibitively high. libretexts.orgwikipedia.org
For nucleophilic substitution to occur on unactivated aryl halides like this compound, more forcing conditions or alternative mechanisms, such as those involving organometallic intermediates, would likely be necessary.
Cross-Coupling Reactions for Further Derivatization
Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound serves as an excellent handle for such transformations, enabling the introduction of a wide variety of functional groups. These reactions are typically catalyzed by transition metals, most commonly palladium. wikipedia.orgnih.gov
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. nih.govmdpi.com This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. nih.gov this compound can be readily coupled with a variety of aryl or vinyl boronic acids or their esters to generate more complex polyphenyl systems. mdpi.comresearchgate.net
The general reaction scheme involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Example Reagent/Condition | Purpose |
|---|---|---|
| Aryl Bromide | This compound | Substrate |
| Boronic Acid/Ester | Phenylboronic acid | Coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., XPhos) | Catalyst for C-C bond formation nih.govrsc.org |
| Base | K₂CO₃, K₃PO₄, CsF | Activates the organoboron species researchgate.netmdpi.com |
| Solvent | Toluene, 1,4-Dioxane, THF/Water mixtures | Reaction medium nih.govmdpi.com |
| Temperature | Room temperature to reflux (e.g., 80-110 °C) | To facilitate the reaction nih.govmdpi.com |
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This method is highly versatile, tolerating a wide array of functional groups, and the organostannane reagents are generally stable to air and moisture. wikipedia.org A significant drawback is the toxicity of the tin compounds. organic-chemistry.org this compound can serve as the organohalide component, reacting with various organostannanes to form new C-C bonds. nih.gov
The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation (where the organic group is transferred from tin to palladium), and reductive elimination. wikipedia.org
Table 2: Typical Conditions for Stille Coupling of Aryl Bromides
| Component | Example Reagent/Condition | Purpose |
|---|---|---|
| Aryl Bromide | This compound | Substrate |
| Organostannane | Tributyl(phenyl)tin | Coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/XPhos | Catalyst for C-C bond formation nih.gov |
| Ligand (if needed) | Triphenylphosphine, XPhos | Stabilizes the palladium catalyst |
| Solvent | Toluene, THF, DMSO | Reaction medium nih.gov |
| Additives | LiCl, Cu(I) salts | Can enhance reaction rate organic-chemistry.org |
| Temperature | Elevated temperatures (e.g., 80-100 °C) | To drive the reaction to completion nih.gov |
Sonogashira Coupling for Ethynylene Linkages
The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It typically employs a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This reaction is exceptionally useful for synthesizing arylalkynes and conjugated enynes under mild conditions, often at room temperature. wikipedia.org this compound can be coupled with various terminal alkynes to introduce rigid ethynylene linkages into the molecular structure. nih.govresearchgate.net
The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I) acetylide intermediate and subsequent reductive elimination. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and the amine base. libretexts.org Copper-free versions of this reaction have also been developed. libretexts.orgnih.gov
Table 3: Common Conditions for Sonogashira Coupling of Aryl Bromides
| Component | Example Reagent/Condition | Purpose |
|---|---|---|
| Aryl Bromide | This compound | Substrate |
| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | Coupling partner nih.govwikipedia.org |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst nih.gov |
| Copper Co-catalyst | CuI | Facilitates alkyne activation nih.govresearchgate.net |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Base and often the solvent nih.govresearchgate.net |
| Solvent | Toluene, THF, DMF | Reaction medium nih.gov |
| Temperature | Room temperature to moderate heating | Mild conditions are often sufficient nih.govwikipedia.org |
Electrophilic Aromatic Substitution Reactions on Phenyl Rings
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism: attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com
In this compound, there are multiple phenyl rings that can undergo substitution. The reactivity and regioselectivity of the substitution are governed by the electronic effects of the existing substituents.
The Bromine Atom: Halogens are deactivating yet ortho-, para-directing. libretexts.org They deactivate the ring towards electrophilic attack through their electron-withdrawing inductive effect but direct incoming electrophiles to the ortho and para positions via their electron-donating resonance effect.
The Phenyl Groups: Phenyl groups are weakly activating and are also ortho-, para-directors. wikipedia.org
Therefore, electrophilic attack on the bromine-substituted ring will be slower than on the unsubstituted rings and will be directed to the positions ortho to the bromine atom. For the other phenyl rings, substitution will be directed by the attached phenyl groups to the ortho and para positions. Steric hindrance will also play a crucial role in determining the final product distribution, often favoring substitution at the less hindered para position. libretexts.org
Common SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org
Halogen Exchange Chemistry
Halogen exchange reactions provide a route to convert aryl bromides into other useful intermediates, particularly organometallic reagents. A common and synthetically valuable transformation is the bromine-lithium exchange. nih.gov This reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C).
This exchange generates a highly reactive aryllithium species. This new organometallic intermediate can then be reacted with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to introduce various functional groups onto the quaterphenyl (B1678625) scaffold. This two-step sequence effectively allows the bromine atom to be replaced by numerous other substituents, greatly expanding the synthetic utility of this compound. nih.gov
Functionalization of Poly(phenylene) Derivatives
The bromo-substituent on a poly(phenylene) backbone, derived from a monomer like this compound, serves as a versatile handle for a wide array of post-polymerization functionalization reactions. This approach allows for the synthesis of a library of polymers with diverse functionalities from a single parent polymer, which is advantageous for systematically studying structure-property relationships.
The primary methods for the functionalization of such brominated poly(phenylene)s involve transition-metal-catalyzed cross-coupling reactions. These reactions are highly efficient and offer a broad scope for introducing various chemical moieties.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful tools for forming carbon-carbon bonds. The bromo-groups on the poly(phenylene) chain can react with a wide range of organoboron compounds (boronic acids or esters) to introduce new aryl, heteroaryl, alkyl, or vinyl substituents. The general reaction scheme is depicted below:
Poly(m-quaterphenyl)-Br + R-B(OH)₂ → Poly(m-quaterphenyl)-R
The efficiency of the Suzuki-Miyaura coupling for post-polymerization modification depends on several factors, including the choice of catalyst, ligand, base, and solvent system. Research on related poly(iodostyrene) has demonstrated the high potential of this method for achieving diverse functionalities on a polymer backbone. sjsu.edu
Sonogashira Coupling: This reaction, also catalyzed by palladium and co-catalyzed by a copper salt, is employed to introduce alkyne functionalities onto the polymer backbone. The reaction of the brominated polymer with terminal alkynes yields poly(phenylene)s with pendant ethynyl (B1212043) groups. These groups can be further modified, for example, through click chemistry reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. By reacting the brominated poly(phenylene) with various primary or secondary amines, a range of amino-functionalized polymers can be synthesized. These materials are of interest for applications in organic light-emitting diodes (OLEDs) and as charge-transporting materials.
Thiol-Bromo Click Polymerization: A facile thiol-bromo click polymerization can be employed to synthesize multifunctional polymers. This reaction proceeds efficiently and offers a route to materials with interesting optical and electronic properties. rsc.org
The successful functionalization of poly(phenylene) derivatives derived from brominated monomers is contingent on several factors. The accessibility of the bromo groups along the polymer chain and the solubility of the polymer in the reaction medium are crucial for achieving high degrees of functionalization. The choice of the catalytic system is also critical to ensure high yields and prevent side reactions that could lead to chain degradation or cross-linking.
Below is a hypothetical data table illustrating the potential outcomes of functionalizing a poly(m-quaterphenyl) derived from this compound, based on general knowledge of post-polymerization modification reactions.
| Entry | Functionalizing Reagent | Coupling Reaction | Catalyst/Ligand | Base/Solvent | Functional Group Introduced | Degree of Functionalization (%) |
| 1 | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ / Toluene | Phenyl | >95 |
| 2 | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ | Cs₂CO₃ / Dioxane | 4-Methoxyphenyl | >90 |
| 3 | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N / THF | Phenylethynyl | ~85 |
| 4 | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃/XPhos | NaOtBu / Toluene | Morpholinyl | >90 |
Detailed Research Findings:
Research on the Suzuki polycondensation of AB-type m-phenylene monomers (where A is a bromo group and B is a boronic acid or ester) has shown that achieving high molecular weight polymers can be challenging due to side reactions. researchgate.net However, the use of advanced catalyst systems, such as those employing Buchwald's SPhos ligand, has led to the successful synthesis of high molecular weight poly(m-phenylene)s. researchgate.net These studies also highlight the potential for end-functionalization of the polymer chains, which is crucial for controlling the polymer's architecture and properties.
Furthermore, the concept of post-polymerization modification of brominated polymers is well-established. For instance, the conversion of brominated poly(p-phenylene) with various alkynes via Sonogashira coupling has been reported to proceed with moderate to high yields. wiley-vch.de Similarly, the near-quantitative functionalization of poly(bromostyrene) demonstrates the feasibility of achieving high degrees of modification on polymers containing bromo groups. wiley-vch.de These findings strongly suggest that a poly(phenylene) derived from this compound would be an excellent candidate for post-polymerization modification, allowing for the creation of a wide range of functional materials. The reactivity of the bromo-group on the quaterphenyl unit is expected to be comparable to that of other brominated aromatic systems, making it amenable to a variety of cross-coupling reactions.
Oligomerization and Polymerization Pathways Involving 4 Bromo M Quaterphenyl
Formation of Extended Conjugated Oligomers and Polymers
The synthesis of extended π-conjugated systems from brominated aromatic precursors like 4-bromo-m-quaterphenyl is a cornerstone of modern materials chemistry. These reactions facilitate the creation of polymers with desirable electronic and photophysical properties.
Poly(phenylene)s and related aromatic polymers are often synthesized through transition metal-catalyzed cross-coupling reactions where the bromine substituent is essential.
Yamamoto Coupling: This nickel-mediated homocoupling of aryl halides is a powerful method for synthesizing conjugated polymers. rsc.orgresearchgate.net In this process, a Ni(0) complex, often generated in situ, facilitates the coupling of molecules like this compound to form new aryl-aryl bonds, leading to the formation of poly(m-quaterphenyl) chains. The Yamamoto coupling is particularly useful for creating defect-free, high-molecular-weight polymers from brominated precursors. rsc.orgutexas.edu
Suzuki Coupling: The Suzuki coupling reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is another versatile tool for creating polyphenylenes. researchgate.netnih.govmdpi.com this compound can be reacted with a diboronic acid or its ester equivalent of an aromatic compound. Alternatively, the quaterphenyl (B1678625) unit can be converted to a boronic acid and polymerized with a dibromo-aromatic monomer. This step-growth polymerization allows for the incorporation of various aromatic units into the polymer backbone, enabling fine-tuning of the material's properties.
A comparative table of these polymerization methods is presented below.
On-surface synthesis has emerged as a bottom-up approach to create atomically precise low-dimensional nanostructures. The Ullmann coupling reaction, which involves the copper-catalyzed coupling of aryl halides, is frequently employed in this context. researchgate.netnsf.govnih.gov
When this compound is deposited on a catalytically active metal surface, such as copper or gold, and heated, the bromine atom is cleaved. This process generates surface-stabilized radicals that can then couple with each other to form new C-C bonds. This technique allows for the controlled formation of oligomers and one- or two-dimensional polymers directly on a substrate. nih.gov The structure of the resulting nanostructures is dictated by the precursor's geometry and the reaction conditions. For instance, the intramolecular Ullmann coupling of 4,4''-dibromo-m-terphenyl on a Cu(110) surface has been shown to produce zigzag oligophenylene chains. researchgate.net
Strategies for Controlled Polymerization
While step-growth methods like Suzuki and Yamamoto coupling are prevalent, chain-growth polymerization strategies, particularly those offering control over molecular weight and dispersity, are also of significant interest. For a molecule like this compound to be used in these methods, it would typically first need to be functionalized with a polymerizable group, such as a vinyl or styrenic moiety.
Radical polymerization proceeds via initiation, propagation, and termination steps. A vinyl-functionalized quaterphenyl monomer could be polymerized using a radical initiator. The bromine atom on the quaterphenyl unit would likely remain intact during this process, providing a site for post-polymerization modification. The key stages are:
Initiation: A radical initiator generates free radicals.
Propagation: The radical adds to the vinyl group of the monomer, creating a new radical that continues to add more monomers.
Termination: Two growing chains combine or disproportionate to terminate the polymerization.
Controlled or "living" radical polymerization techniques offer precise control over the polymer architecture.
Atom Transfer Radical Polymerization (ATRP): ATRP is a powerful technique that often utilizes an alkyl halide (typically a bromide) as an initiator and a transition metal complex (commonly copper) as a catalyst. wikipedia.orgcmu.eduyoutube.comyoutube.com The process involves a reversible activation and deactivation of the growing polymer chains, which minimizes termination reactions. wikipedia.orgcmu.edu This allows for the synthesis of polymers with predetermined molecular weights and low dispersity. A vinyl-functionalized quaterphenyl could be polymerized using ATRP, or a polymer with bromo-functional side chains could be synthesized from a corresponding monomer. cmu.educmu.edu
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization uses a chain transfer agent, typically a thiocarbonylthio compound, to control the polymerization. acs.orgmdpi.comdigitellinc.commdpi.com This method is known for its tolerance to a wide variety of functional groups and solvents. A styrenic or acrylic monomer derived from this compound could be effectively polymerized via RAFT to produce well-defined polymers. acs.orgresearchgate.net
The table below summarizes key aspects of these controlled polymerization techniques.
Side-Chain Functionalization in Polymeric Structures
The bromine atom on quaterphenyl-containing polymers serves as a valuable handle for post-polymerization modification. This allows for the introduction of various functional groups onto the polymer side chains, altering the material's properties without changing the polymer backbone. researchgate.netrsc.org
For example, a polymer synthesized with repeating this compound units can undergo subsequent cross-coupling reactions. Using Suzuki or other palladium-catalyzed reactions, a wide array of substituents can be attached at the bromine position. rsc.org This strategy is highly modular, enabling the synthesis of a library of polymers from a single parent polymer. For instance, cyclic poly(4-bromostyrene) has been used as a precursor to create cyclic-brush polymers via Suzuki coupling as a post-polymerization modification. rsc.org Similarly, functional groups can be introduced onto poly(phenylene oxide) backbones to create materials with specific properties like proton conductivity. acs.org This approach allows for the tailoring of solubility, electronic properties, and self-assembly behavior.
Applications in Advanced Organic Materials and Devices
Organic Electronics
The rigid, planar structure of the m-quaterphenyl core provides a robust scaffold for the construction of organic semiconductors with tailored electronic properties. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the synthesis of more complex, functionalized molecules for a range of organic electronic applications.
Organic Light-Emitting Diodes (OLEDs)
While direct research specifically citing 4-Bromo-m-quaterphenyl in OLEDs is limited, its structural analogue, 4-Bromo-m-terphenyl, is a known precursor for creating materials for these devices. The principles guiding the use of the terphenyl derivative can be extended to the quaterphenyl (B1678625) compound for the synthesis of hole-transporting and electron-transporting materials.
The synthesis of triarylamine derivatives, a prominent class of hole-transport materials (HTMs), can be achieved through palladium-catalyzed amination reactions of aryl bromides. researchgate.net By reacting this compound with various secondary amines, novel HTMs with extended conjugation can be synthesized. The m-quaterphenyl core can enhance the thermal stability and morphological integrity of the thin films in an OLED device, crucial for long operational lifetimes.
Similarly, electron-transporting materials (ETMs) often incorporate electron-deficient heterocyclic moieties. This compound can be functionalized through cross-coupling reactions to introduce such groups, thereby tuning the electron affinity and charge transport properties of the resulting material. The meta-linkage in the quaterphenyl backbone can influence the molecular packing and electronic coupling in the solid state, which are critical parameters for efficient charge transport.
Table 1: Potential OLED Materials Derived from this compound
| Material Type | Synthetic Strategy | Potential Advantage of m-Quaterphenyl Core |
| Hole-Transport Material (HTM) | Palladium-catalyzed amination with diarylamines | Enhanced thermal stability and amorphous film formation |
| Electron-Transport Material (ETM) | Suzuki coupling with electron-deficient boronic acids | Tunable electron affinity and improved charge injection |
| Emissive Layer Host | Functionalization with charge-transporting moieties | High triplet energy and good film-forming properties |
Organic Photovoltaic Cells (OPVs) and Solar Cells
In the realm of organic photovoltaics, there is a continuous search for novel donor and acceptor materials to improve power conversion efficiencies. While specific studies on this compound in OPVs are not prevalent, its potential as a building block for these materials can be inferred from the general principles of OPV material design.
Donor materials in OPVs are typically electron-rich conjugated polymers or small molecules. The m-quaterphenyl unit can be incorporated into the backbone of a conjugated polymer or used as the core of a small molecule donor through reactions like Suzuki or Stille coupling. The extended conjugation of the quaterphenyl structure can contribute to broader absorption spectra, a desirable characteristic for capturing a larger portion of the solar spectrum.
Non-fullerene acceptors (NFAs) have gained significant attention in recent years. frontiersin.orgscispace.comnih.govrsc.org These materials often possess an electron-accepting core flanked by electron-donating units. This compound could be functionalized to act as a precursor to either the donor or acceptor components in such architectures. For instance, Suzuki coupling reactions could be employed to attach electron-withdrawing groups to the quaterphenyl core, thereby creating a novel acceptor molecule. nih.gov
Organic Field-Effect Transistors (OFETs)
The performance of organic field-effect transistors is highly dependent on the charge transport characteristics of the organic semiconductor used. nih.gov The molecular structure and packing of the semiconductor are crucial in determining the charge carrier mobility. While research on this compound in OFETs is not extensively documented, its terphenyl analog is recognized as a valuable building block for organic semiconductors. epfl.ch
Derivatives of this compound can be synthesized to create p-type (hole-transporting) or n-type (electron-transporting) semiconductors by attaching appropriate electron-donating or electron-withdrawing groups, respectively. The ability to tune the electronic properties through chemical modification makes it a promising platform for developing high-performance OFETs.
Table 2: Potential OFET Semiconductor Properties Derived from this compound
| Property | Influence of m-Quaterphenyl Core |
| Charge Carrier Mobility | The rigid structure can promote ordered packing, potentially leading to higher mobility. atomfair.com |
| On/Off Ratio | The electronic properties can be tuned to achieve low off-currents. |
| Threshold Voltage | The choice of substituents can influence the energy levels and threshold voltage. |
| Stability | The aromatic nature of the core contributes to good chemical and thermal stability. |
Nanostructure Fabrication for Electronic Circuits
The self-assembly of organic molecules is a powerful bottom-up approach for the fabrication of nanostructures for electronic circuits. Research on p-oligophenyls has demonstrated their ability to form well-defined nanoaggregates through vapor deposition. researchgate.net Monofunctionalized p-quaterphenyls have been synthesized to create nanoaggregates with nonlinear optical properties. researchgate.net
While these studies focus on the para-linkage, the principles of self-assembly can also be applied to meta-linked quaterphenyls. The specific geometry of this compound can lead to different packing motifs and, consequently, different nanostructure morphologies compared to its para-isomer. The bromine atom offers a site for further functionalization, allowing for the attachment of groups that can direct the self-assembly process or provide additional functionality to the resulting nanostructures. This could enable the creation of nanowires, nanoribbons, or other well-defined architectures for use in nanoscale electronic circuits.
Liquid Crystals and Display Technologies
Quaterphenyl derivatives are known to be valuable components in liquid crystal mixtures, particularly for applications requiring high birefringence. researchgate.net The rigid, elongated structure of the quaterphenyl core contributes to the anisotropic properties necessary for the formation of liquid crystalline phases.
High Birefringence Materials
Birefringence (Δn) is a key property of liquid crystals used in various optical and display applications. ijirset.comresearchgate.netnih.gov Materials with high birefringence are desirable for applications such as phase modulators, tunable filters, and certain types of displays, as they can achieve a desired phase shift with a thinner liquid crystal layer, leading to faster switching times.
The extended π-conjugation of the quaterphenyl core leads to a large anisotropy of the molecular polarizability, which is a primary factor contributing to high birefringence. nih.gov The synthesis of fluorinated quaterphenyl liquid crystals has been achieved through the catalytic cross-coupling of bromo-substituted terphenyl intermediates with fluorinated phenyl boronic acids. researchgate.net This synthetic route highlights the importance of bromo-functionalized oligo(phenylenes) as precursors to high-performance liquid crystals.
Nematic Mixtures for Optoelectronic Devices
Research on similar compounds, such as fluorinated and methylated quaterphenyls, has demonstrated that strategic substitution on the polyphenyl core can lead to materials with high birefringence and dielectric anisotropy, desirable properties for applications in displays and other optoelectronic devices. For instance, isothiocyanate-substituted quaterphenyls have been shown to possess high dielectric anisotropy, making them suitable for use in a wide gigahertz range. The synthesis of various quaterphenyl liquid crystalline compounds has been explored, indicating a robust interest in this class of materials for advanced optical applications. The general synthetic strategies often involve cross-coupling reactions to construct the quaterphenyl core, followed by the introduction of various functional groups to tune the liquid crystalline properties.
Materials Science Research
Development of Advanced Materials with Tunable Electronic Properties
The functionalization of organic molecules is a key strategy for tuning their electronic properties for specific applications in materials science. The introduction of a bromine atom onto the m-quaterphenyl backbone in this compound provides a reactive site for further chemical modifications, allowing for the systematic tuning of its electronic characteristics. This versatility makes it a valuable building block for the synthesis of a wide range of advanced organic materials.
The electronic properties of polyphenylenes are largely determined by the extent of π-conjugation along the backbone. The meta-linkage in m-quaterphenyl disrupts this conjugation compared to its para-linked counterpart, leading to a wider bandgap and different photophysical properties. The bromine atom, being an electron-withdrawing group, can further modify the electron density distribution within the molecule.
Substituent effects on the electronic properties of related m-terphenyl complexes have been studied, revealing that even subtle changes to the periphery of the molecule can have a significant impact on the electronic environment of the core. While specific experimental data on the electronic properties of this compound are limited, theoretical studies on similar functionalized aromatic molecules have shown that properties such as the HOMO-LUMO gap, ionization potential, and electron affinity can be systematically altered through functionalization. This tunability is crucial for designing materials for specific electronic applications, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
The following table, based on computational studies of a model p-quaterphenyl (B89873) system, illustrates how different functional groups can be expected to tune the electronic properties.
| Functional Group | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| -H | -5.8 | -2.2 | 3.6 |
| -Br | -6.0 | -2.5 | 3.5 |
| -CN | -6.2 | -2.8 | 3.4 |
| -NH2 | -5.5 | -1.9 | 3.6 |
| -NO2 | -6.4 | -3.1 | 3.3 |
| Note: This data is illustrative and based on theoretical calculations for a model system, not experimental values for this compound. |
Self-Assembled Nanostructures
The self-assembly of organic molecules on solid surfaces is a powerful bottom-up approach for the fabrication of well-defined nanostructures. The structure and properties of these self-assembled monolayers (SAMs) are governed by a delicate balance of intermolecular and molecule-substrate interactions. While direct studies on the self-assembly of this compound were not found, research on analogous brominated polyphenyls provides valuable insights into its potential behavior.
For instance, scanning tunneling microscopy (STM) studies of 4,4''-dibromo-p-terphenyl on a gold surface have shown that the bromine atoms play a crucial role in directing the self-assembly process through halogen bonding and other non-covalent interactions. These interactions, in conjunction with the π-π stacking of the phenyl rings, can lead to the formation of highly ordered two-dimensional structures.
The meta-linkage in this compound introduces a kink in the molecular backbone, which would likely lead to different packing arrangements compared to its linear para-isomer. The interplay between the shape of the molecule and the position of the bromine atom would be expected to result in unique and potentially complex self-assembled nanostructures. The ability to control the annealing temperature during the deposition process can also be used to influence the final structure of the monolayer, as demonstrated with 4,4''-diamino-p-terphenyl on Au(110), where different self-assembled structures were observed at different temperatures.
Covalent Organic Frameworks (COFs) and Nanoporous Graphene Materials
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. The synthesis of COFs typically involves the condensation reaction of multitopic organic building blocks. Brominated aromatic compounds, such as this compound, are potential precursors for the synthesis of COFs through dehalogenative coupling reactions on a metal surface or in solution. The bromine atom can act as a leaving group in Ullmann-type coupling reactions, leading to the formation of new carbon-carbon bonds and the growth of a porous framework.
The geometry of the building block dictates the topology of the resulting COF. The bent structure of m-quaterphenyl could lead to the formation of COFs with novel and complex pore structures compared to those constructed from linear building blocks. While the direct use of this compound in COF synthesis has not been extensively reported, the general strategy of using brominated precursors is well-established in the field of porous organic frameworks.
Similarly, nanoporous graphene materials can be fabricated through the on-surface polymerization of halogenated precursor molecules. The process involves the deposition of the molecules onto a catalytic metal surface, followed by thermal annealing to induce dehalogenation and covalent bond formation. The resulting nanoporous graphene exhibits a regular array of pores, with the size and shape determined by the precursor molecule. The use of this compound in this context could lead to the formation of nanoporous graphene with a unique pore architecture due to the meta-linkage in the quaterphenyl core. Functionalized graphene surfaces offer a platform for creating materials with tunable electronic and chemical properties.
Sensing Applications
The development of chemical sensors is a critical area of research with applications ranging from environmental monitoring to medical diagnostics. While specific sensing applications of this compound have not been reported, the properties of brominated aromatic compounds and polyphenyls suggest their potential utility in this field.
The electronic properties of organic materials can be sensitive to the presence of analytes, making them suitable for use as the active layer in chemical sensors. For example, the adsorption of electron-donating or electron-withdrawing molecules onto the surface of a polyphenyl-based sensor can alter its conductivity or photoluminescence, providing a detectable signal. Brominated compounds, in particular, have been investigated for their role in flame retardants and their detection in environmental samples is an area of active research.
Electrochemical sensors often utilize conducting polymers or functionalized surfaces to detect specific ions or molecules in solution. The ability to electropolymerize functionalized aromatic compounds or to form self-assembled monolayers on electrode surfaces opens up possibilities for creating selective and sensitive electrochemical sensors. The bromine atom in this compound could serve as a reactive handle to immobilize the molecule onto an electrode surface or to further functionalize it with receptor units for specific analytes.
Future Research Directions and Emerging Paradigms
Design and Synthesis of Novel Quaterphenyl (B1678625) Derivatives with Tailored Functionalities
A primary direction for future research lies in the rational design and synthesis of new quaterphenyl derivatives where specific functionalities are precisely installed to elicit desired properties. The presence of the bromo-substituent on the quaterphenyl backbone is instrumental, offering a key site for synthetic elaboration through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.net This allows for the systematic introduction of a diverse range of functional groups.
Research efforts are focused on several key areas:
Tuning Optoelectronic Properties: The introduction of electron-donating or electron-withdrawing groups can modulate the HOMO/LUMO energy levels of the quaterphenyl core. For instance, attaching groups like dimethylamine can alter fluorescence properties, while fluorination can be used to tune charge mobility for organic semiconductor applications. researchgate.netrsc.org
Enhancing Solubility and Processability: A significant challenge with oligophenyls is their poor solubility, which complicates their processing for device fabrication. researchgate.net Attaching flexible alkyl chains or bulky groups like trimethylsilyl can disrupt intermolecular packing, thereby increasing solubility in common organic solvents without drastically altering the core electronic properties. researchgate.net
Inducing Self-Assembly: By attaching specific functional groups, such as those capable of hydrogen bonding or forming liquid crystal phases, researchers can guide the self-assembly of quaterphenyl derivatives into highly ordered nanostructures. researchgate.netresearchgate.net These ordered assemblies are critical for applications requiring anisotropic properties, such as polarized light emission or efficient charge transport. researchgate.net
| Functional Group | Synthetic Strategy | Tailored Functionality | Potential Application |
| Fluoro groups | Suzuki Coupling with fluorinated phenyl boronic acids. researchgate.net | Enhanced electron mobility, tuned energy levels. rsc.org | Organic Field-Effect Transistors (OFETs). rsc.org |
| Trimethylsilyl (TMS) | Kumada or Suzuki coupling with TMS-functionalized reagents. researchgate.net | Increased solubility, modified crystal packing. researchgate.net | Solution-processable organic electronics. |
| Dimethylamine | Suzuki Coupling with dimethylamino-functionalized boronic acids. researchgate.net | Altered fluorescence/luminescence spectra. researchgate.net | Organic Light-Emitting Diodes (OLEDs). |
| Nitro groups | Sequential Suzuki coupling with nitro-substituted boronic acids. tandfonline.com | Electron-accepting properties, modified polarity. | Non-linear optical materials. |
Multiscale Modeling and Simulation for Predictive Material Design
To accelerate the discovery of new materials and reduce reliance on trial-and-error synthesis, multiscale modeling and simulation are becoming indispensable tools. This computational approach bridges multiple length and time scales to predict the bulk properties of a material from its fundamental molecular structure. For 4-Bromo-m-quaterphenyl and its derivatives, this strategy can provide critical insights into structure-property relationships before a molecule is ever synthesized. llnl.govkit.edu
The multiscale modeling workflow typically involves a hierarchical approach:
Quantum Mechanics (QM): At the most fundamental level, methods like Density Functional Theory (DFT) are used to calculate the intrinsic electronic properties of a single quaterphenyl molecule, such as its geometry, energy levels (HOMO/LUMO), and charge distribution. kit.edu
Molecular Dynamics (MD): Using parameters derived from QM calculations, MD simulations model the behavior of large ensembles of molecules. mdpi.com This allows researchers to predict how molecules will pack in the solid state (morphology), a critical factor determining charge transport efficiency in organic semiconductors. kit.edu
Coarse-Graining and Continuum Models: For larger-scale phenomena, such as the performance of a complete electronic device, coarse-grained models are employed. These simulations can predict device-level characteristics like charge mobility and efficiency, linking the molecular design directly to the final application performance. researchgate.net
This predictive power enables the in-silico screening of vast libraries of potential quaterphenyl derivatives, identifying the most promising candidates for synthesis and experimental validation. mdpi.com
| Modeling Scale | Simulation Technique | Predicted Properties | Relevance to Material Design |
| Atomic/Molecular | Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energies, electronic structure. kit.edu | Tuning optoelectronic properties. |
| Nanoscale | Molecular Dynamics (MD), Monte Carlo | Crystal packing, morphology, self-assembly behavior. mdpi.comresearchgate.net | Predicting charge transport pathways and film quality. |
| Mesoscale/Continuum | Kinetic Monte Carlo, Device Models | Charge carrier mobility, device efficiency, current-voltage characteristics. kit.edu | Optimizing performance for OLEDs and OFETs. |
Integration of this compound into Hybrid Organic-Inorganic Systems
A burgeoning area of materials science is the creation of hybrid organic-inorganic materials, which combine the desirable properties of both components—such as the processability and functional tunability of organics with the stability and electronic properties of inorganics. rsc.orgresearchgate.net this compound is an excellent candidate for the organic component in such systems.
The bromine atom can be readily converted into other functional groups, such as silanes, phosphonates, or carboxylates, which can act as anchor points to bind the quaterphenyl unit to inorganic surfaces. researchgate.net This leads to several promising research avenues:
Functionalized Nanoparticles: Covalently attaching quaterphenyl derivatives to the surface of inorganic nanoparticles (e.g., quantum dots, metal oxides) can modify their surface properties, improve their dispersibility in organic matrices, and enable electronic communication between the organic and inorganic components.
Hybrid Perovskites: Incorporating functional oligophenyls as organic cations or surface ligands in perovskite solar cells is a strategy being explored to enhance stability and charge extraction efficiency.
Self-Assembled Monolayers (SAMs): Quaterphenyl-based molecules can be designed to form highly ordered SAMs on metal or oxide surfaces. These layers can be used to tune the work function of electrodes in electronic devices or to act as dielectric layers in transistors.
The synthesis of these hybrids often involves techniques like the sol-gel method, where organic molecules are incorporated into a growing inorganic network. rsc.org
| Inorganic Component | Linking Strategy | Resulting Hybrid System | Potential Application Area |
| Silica (SiO₂) or Titania (TiO₂) | Conversion of bromide to a trialkoxysilane group for sol-gel co-condensation. researchgate.net | Luminescent or electronically active glass-like materials. | Solid-state lighting, sensors. |
| Gold (Au) or Silver (Ag) Nanoparticles | Conversion of bromide to a thiol group for surface binding. | Plasmonically-coupled organic-inorganic nanoparticles. | Enhanced spectroscopy, photovoltaics. |
| Transparent Conductive Oxides (e.g., ITO) | Conversion of bromide to a phosphonic or carboxylic acid for surface anchoring. | Surface-modified electrodes with tailored work functions. | Improved charge injection in OLEDs. |
| Layered Materials (e.g., clays, 2D materials) | Intercalation of functionalized quaterphenyl molecules between inorganic sheets. | Intercalated nanocomposites. | Gas separation membranes, catalysts. |
Exploration of New Application Domains for Brominated Oligophenyls
While much of the focus for oligophenyls has been on organic electronics, the unique combination of a rigid, conjugated backbone and a reactive bromine site opens the door to other advanced applications. Brominated aromatic compounds are vital intermediates in the synthesis of a wide range of fine chemicals, including pharmaceuticals and agrochemicals. researchgate.netjalsnet.com Future research will likely leverage the specific properties of brominated oligophenyls in more diverse fields.
Emerging paradigms include:
Precursors for Graphene Nanoribbons: Polyphenylenes, which can be synthesized via the polymerization of bromo-oligophenylboronic acids, are being investigated as precursors for the bottom-up synthesis of structurally precise graphene nanoribbons. thieme-connect.com These materials have exceptional electronic properties and are promising for next-generation nanoelectronics.
Molecular Wires and Switches: The defined length and rigid structure of oligophenyls make them ideal candidates for use as molecular wires. By incorporating photo- or electro-active groups, it may be possible to create molecular-scale switches for use in molecular electronics.
Advanced Flame Retardants: Brominated aromatic compounds are widely used as flame retardants. tandfonline.comacs.org While environmental concerns exist for many polybrominated compounds, the synthesis of specific, well-defined oligophenyl structures could lead to more effective and potentially less bioaccumulative flame-retardant materials for high-performance polymers.
Sensors and Diagnostics: By functionalizing the quaterphenyl core with specific receptor units, it is possible to design chemosensors. Binding of an analyte to the receptor could induce a change in the fluorescence or electronic properties of the oligophenyl backbone, providing a detectable signal.
The exploration of these new domains requires interdisciplinary collaboration, combining expertise in organic synthesis, materials science, and device engineering to fully realize the potential of brominated oligophenyls like this compound.
Q & A
Advanced Research Question
- In vitro assays : Screen against target enzymes (e.g., kinases) or cancer cell lines (e.g., MTT assay), noting IC50 values. Brominated aromatics often exhibit enhanced lipophilicity, improving membrane permeability .
- Structure-activity relationship (SAR) : Synthesize analogs with varying substituents (e.g., methoxy, fluoro) to isolate bromine’s role .
- ADME/Tox profiling : Use microsomal stability assays and cytotoxicity screens (e.g., HepG2 cells) to evaluate pharmacokinetic liabilities .
What experimental conditions are critical for maintaining the stability of this compound in solution?
Advanced Research Question
- Solvent selection : Use anhydrous DMSO or DMF to prevent hydrolysis; avoid protic solvents like methanol .
- Storage : Solutions in THF or dichloromethane should be stored at –20°C under inert gas (N2/Ar) to inhibit radical degradation .
- Light sensitivity : Amber vials are recommended due to potential photolytic C-Br bond cleavage .
How can researchers design derivatives of this compound to explore structure-activity relationships (SAR)?
Advanced Research Question
- Positional isomerism : Synthesize ortho-, meta-, and para-brominated analogs to study steric/electronic effects .
- Cross-coupling reactions : Introduce functional groups (e.g., -COOH, -NH2) via Buchwald-Hartwig or Ullmann couplings .
- Hybrid systems : Attach bioactive moieties (e.g., triazoles) to enhance target binding, as seen in kinase inhibitor designs .
What methodologies ensure reproducibility in synthesizing and analyzing this compound across labs?
Advanced Research Question
- Standardized protocols : Adopt IUPAC-recommended reaction conditions (e.g., solvent ratios, catalyst loadings) .
- Inter-lab validation : Share samples for cross-characterization via round-robin testing (e.g., NMR, XRD) .
- Data transparency : Publish detailed synthetic procedures, including failure cases, to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
